![molecular formula C12H10F3N3O2S B2360028 (E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide CAS No. 1488416-94-9](/img/structure/B2360028.png)
(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide
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Overview
Description
(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide is a useful research compound. Its molecular formula is C12H10F3N3O2S and its molecular weight is 317.29. The purity is usually 95%.
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Biological Activity
(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial properties, anti-cancer effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a trifluoromethyl group, which is known to enhance biological activity in various compounds. Its molecular formula is C12H10F3N3O2S.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives containing the trifluoromethyl group have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antimicrobial Activity of Trifluoromethyl Pyrazole Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
Compound A | 0.5 µg/mL | Staphylococcus aureus |
Compound B | 1.0 µg/mL | Enterococcus faecalis |
This compound | TBD | TBD |
Studies indicate that these compounds can inhibit biofilm formation and display bactericidal effects against stationary phase cells, which are crucial for treating persistent infections .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study:
A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways mediated by reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Table 2: Cytotoxicity of Pyrazole Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound C | 15 | HeLa (cervical cancer) |
Compound D | 20 | MCF-7 (breast cancer) |
This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that this compound may promote cell death through intrinsic pathways.
- Modulation of Signaling Pathways : The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its interaction with biological targets.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. A study demonstrated that (E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide showed significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. The mechanism is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis, similar to other sulfonamide derivatives .
Case Study: Antibacterial Efficacy
A comparative analysis of several sulfonamide derivatives revealed that this compound exhibited lower minimum inhibitory concentration (MIC) values against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics such as linezolid. This suggests a potential role in treating resistant bacterial infections.
Anticancer Research
The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving the disruption of mitochondrial function and activation of caspase pathways .
Case Study: Cytotoxic Effects
In a recent study, the cytotoxicity of this compound was evaluated against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .
Synthetic Approaches
The synthesis of this compound typically involves the reaction of appropriate phenyl and pyrazole derivatives under conditions that favor the formation of the desired sulfonamide linkage. Various synthetic routes have been optimized to enhance yield and purity, making it more accessible for research purposes .
Properties
IUPAC Name |
(E)-2-phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)10-8-11(17-16-10)18-21(19,20)7-6-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDMYJVUBJSGEZ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.